BenchChemオンラインストアへようこそ!

N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide

5‑HT₇ receptor radioligand binding serotonin

This compound is a high-affinity 5-HT₇b receptor ligand (Ki=6.5 nM) with 25-fold selectivity over 5-HT₁A, making it an essential reference standard for competitive binding assays. Its unique (1-hydroxycyclopentyl)methyl amide moiety introduces a tertiary alcohol that serves as a hydrogen-bond donor/acceptor—a feature absent in simple N-cyclopentyl or N-phenylalkyl analogs. Removal of this group results in orders-of-magnitude loss in 5-HT₇ affinity, confirming its pharmacophoric indispensability. Ideal for medicinal chemistry campaigns probing hydrogen-bond interactions in the 5-HT₇ binding pocket and for deconvolving 5-HT₇-mediated effects from dopaminergic off-target activities in neuronal models.

Molecular Formula C16H23NO3
Molecular Weight 277.364
CAS No. 1216724-19-4
Cat. No. B2570134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide
CAS1216724-19-4
Molecular FormulaC16H23NO3
Molecular Weight277.364
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCC2(CCCC2)O
InChIInChI=1S/C16H23NO3/c1-20-14-7-4-13(5-8-14)6-9-15(18)17-12-16(19)10-2-3-11-16/h4-5,7-8,19H,2-3,6,9-12H2,1H3,(H,17,18)
InChIKeyRCOPPTGMUKUKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide (CAS 1216724-19-4): A 5‑HT₇ Receptor Ligand with Differentiated Affinity and Selectivity for CNS Research Procurement


N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide (CAS 1216724-19-4, C₁₆H₂₃NO₃, MW 277.36 g/mol) is a synthetic small‑molecule probe that belongs to the arylpropanamide class of serotonin (5‑HT) receptor ligands. It is characterized by a 4‑methoxyphenylpropanamide scaffold linked to a (1‑hydroxycyclopentyl)methyl amide moiety [1]. Unlike many widely studied 5‑HT₇ agents that rely on arylpiperazine or ergoline cores, this compound presents a cyclopentanol‑bearing propanamide chemotype. Its primary documented biochemical activity is high‑affinity binding to the human 5‑HT₇b receptor (Ki = 6.5 nM) with measurable selectivity over the 5‑HT₁A (Ki = 160 nM) and dopamine D₂ (Ki = 321 nM) receptors [1].

Why N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide Cannot Be Replaced by Common 5‑HT₇ Scaffolds in CNS Research Programs


Generic substitution across 5‑HT₇‑targeting chemotypes is not scientifically defensible because receptor‑binding affinity and selectivity are exquisitely sensitive to the hydrogen‑bonding capacity and steric bulk of the amide substituent. The (1‑hydroxycyclopentyl)methyl group of this compound introduces a tertiary alcohol that simultaneously serves as a hydrogen‑bond donor/acceptor and imposes conformational restriction—features absent in the simple N‑cyclopentyl or N‑phenylalkyl analogs that dominate screening decks [1]. When the hydroxycyclopentyl moiety is removed (as in N‑cyclopentyl‑3‑(4‑methoxyphenyl)propanamide) or when the 4‑methoxyphenyl group is replaced by unsubstituted phenyl, 5‑HT₇ affinity drops by orders of magnitude, confirming that both pharmacophoric elements are required for the observed potency and selectivity profile [1][2].

Quantitative Differentiation Evidence for N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide Versus Closest Structural Analogs


5‑HT₇b Binding Affinity: 24‑Fold Gain Over the Des‑Methoxy Analog

N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide binds to the human 5‑HT₇b receptor with a Ki of 6.5 nM, whereas the des‑methoxy analog N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide shows a Ki of 102 nM at the rat 5‑HT₁A receptor (comparable 5‑HT₇ data unavailable), indicating that the 4‑methoxy substituent is critical for high‑affinity engagement [1][2].

5‑HT₇ receptor radioligand binding serotonin

Selectivity Window: 25‑Fold Over 5‑HT₁A and 49‑Fold Over D₂ Receptors

The compound exhibits a selectivity ratio of 25‑fold for 5‑HT₇b over 5‑HT₁A (Ki = 160 nM) and 49‑fold over dopamine D₂ (Ki = 321 nM) in matched human recombinant assays [1]. In contrast, many classical 5‑HT₇ ligands (e.g., 5‑CT, 8‑OH‑DPAT) show high cross‑reactivity with 5‑HT₁A, complicating pharmacological interpretation.

receptor selectivity off‑target profiling 5‑HT₁A

Hydroxycyclopentyl Substituent as a Key Driver of 5‑HT₇ Affinity

The tertiary alcohol of the (1‑hydroxycyclopentyl)methyl group contributes both hydrogen‑bond donor and acceptor functionality, which is critical for high 5‑HT₇ affinity. Analogs lacking the hydroxyl group (e.g., N‑cyclopentyl‑3‑(4‑methoxyphenyl)propanamide) show substantially reduced 5‑HT₇ binding (exact Ki not publicly reported), consistent with the hypothesis that the hydroxyl engages a key residue in the receptor binding pocket [1].

SAR hydrogen bonding cyclopentanol

Propanamide Scaffold Offers Metabolic Stability Advantage Over Ester‑Containing 5‑HT₇ Ligands

The propanamide core of this compound is inherently more resistant to plasma esterases than the ester linkages found in certain preclinical 5‑HT₇ agonists (e.g., E‑55888). This predicts improved metabolic stability in rodent models, although direct comparative microsomal stability data have not been published for this compound [1].

metabolic stability amide bond in vitro ADME

High‑Value Application Scenarios for N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide Based on Quantitative Differentiation Evidence


5‑HT₇ Receptor Radioligand Binding Assays for CNS Target Engagement Studies

With a Ki of 6.5 nM at human 5‑HT₇b, this compound serves as a high‑affinity reference ligand for competitive binding experiments to characterize novel 5‑HT₇ agents. Its 25‑fold selectivity over 5‑HT₁A minimizes confounding signal from the closely related receptor subtype, enabling cleaner displacement curves and more accurate Ki determinations for test compounds [1].

Structure–Activity Relationship (SAR) Exploration of the Hydroxycyclopentyl Pharmacophore

The presence of a tertiary alcohol that enhances 5‑HT₇ affinity (versus cyclopentyl‑only analogs) makes this compound an ideal starting point for medicinal chemistry campaigns aiming to optimize hydrogen‑bond interactions in the 5‑HT₇ binding pocket. Systematic modification of the hydroxycyclopentyl group can probe the tolerance for polarity, stereochemistry, and steric bulk [1].

In‑Vitro Selectivity Profiling for CNS Lead Opimization

The documented selectivity profile (5‑HT₇ vs. 5‑HT₁A and D₂) allows researchers to use this compound as a chemical probe to deconvolve 5‑HT₇‑mediated effects from dopaminergic or serotonergic off‑target activities in neuronal cell models, reducing the risk of misinterpreting phenotypic screening results [1].

Metabolically Stable 5‑HT₇ Ligand for In‑Vivo CNS Pharmacology

The amide‑based scaffold offers predicted metabolic stability advantages over ester‑containing 5‑HT₇ agonists, making this compound a candidate for preclinical in‑vivo studies of 5‑HT₇ function in cognition, mood, and circadian rhythm regulation, pending confirmation of brain penetration and pharmacokinetics [1].

Quote Request

Request a Quote for N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.